2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one
Description
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an ethanone backbone.
Properties
IUPAC Name |
2,2-difluoro-1-(2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAGOYSHMRMQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262929 | |
| Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379207-03-0 | |
| Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379207-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2-difluoro-1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to ensure the selective introduction of fluorine atoms.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)ethanone: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Difluoro-1-(4-hydroxyphenyl)ethanone: The position of the hydroxy group affects the compound’s interaction with molecular targets.
2,2-Difluoro-1-(2-methoxyphenyl)ethanone: The presence of a methoxy group instead of a hydroxy group alters the compound’s chemical properties and applications.
The unique combination of fluorine atoms and a hydroxyphenyl group in this compound distinguishes it from these similar compounds, providing distinct advantages in terms of reactivity and stability .
Biological Activity
2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one, a compound characterized by its unique difluorinated structure and a hydroxyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 188.16 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, while the hydroxyl group can form hydrogen bonds with biological macromolecules.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors.
- Fluorine Substitution : The fluorine atoms increase the compound's reactivity and stability, influencing its interaction with biological systems.
These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes. For instance:
- Cyclooxygenase (COX) : Preliminary studies suggest that the compound exhibits COX-inhibitory activity, which is significant for anti-inflammatory applications.
- Aldose Reductase : The compound has also shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens:
- Bacterial Strains : It demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Studies have indicated potential antifungal activity, making it a candidate for further exploration in treating fungal infections.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory potential via COX inhibition.
- Methodology : In vitro assays were conducted using human cell lines.
- Results : The compound exhibited significant inhibition of COX enzymes compared to controls.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against selected bacterial strains.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : The compound showed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Table
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | Methodology | Results |
|---|---|---|---|
| Enzyme Inhibition | COX | In vitro assays | Significant inhibition noted |
| Enzyme Inhibition | Aldose Reductase | Enzymatic assays | Moderate inhibition observed |
| Antimicrobial Activity | Bacterial Strains | Disk diffusion | MICs: 50 - 100 µg/mL |
| Antimicrobial Activity | Fungal Strains | Broth microdilution | Effective against Candida spp. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
